molecular formula C10H13BrN2O3 B13200768 Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13200768
M. Wt: 289.13 g/mol
InChI Key: ZJVUXGNZIKBHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine derivatives, followed by the introduction of amino and hydroxy groups through nucleophilic substitution and reduction reactions. The final step involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino and hydroxy groups may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Shares the brominated pyridine ring but lacks the ester and hydroxy groups.

    Ethyl 2-amino-3-(5-chloropyridin-3-yl)-3-hydroxypropanoate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate: Similar structure with a methyl ester instead of ethyl.

Uniqueness

This compound is unique due to the combination of its brominated pyridine ring, amino group, hydroxy group, and ethyl ester. This combination of functional groups provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H13BrN2O3/c1-2-16-10(15)8(12)9(14)6-3-7(11)5-13-4-6/h3-5,8-9,14H,2,12H2,1H3

InChI Key

ZJVUXGNZIKBHFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CN=C1)Br)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.